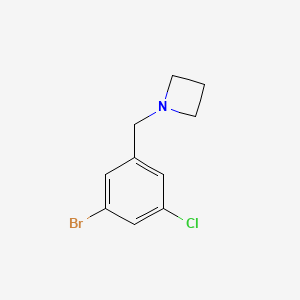

1-(3-Bromo-5-chlorobenzyl)azetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis

Four-membered nitrogen heterocycles, such as azetidines and their β-lactam counterparts, are crucial building blocks in organic chemistry. researchgate.netjmchemsci.com The inherent ring strain of the azetidine (B1206935) ring makes it susceptible to ring-opening reactions, providing a pathway to a variety of functionalized acyclic and cyclic compounds. rsc.org This reactivity, coupled with the ability to introduce substituents at various positions, allows for the construction of diverse molecular architectures. acs.org The development of efficient methods for synthesizing azetidines is an active area of research, with techniques including intramolecular cyclization, cycloaddition reactions, and the reduction of β-lactams being commonly employed. acs.orgnsf.gov The stability of the azetidine ring, which is greater than that of the three-membered aziridine (B145994) ring, allows for easier handling and selective manipulation. researchgate.netrsc.orgrsc.org

Overview of Halogenated Benzyl (B1604629) Azetidines in Contemporary Chemical Research

Halogenated benzyl azetidines represent a specific subclass of azetidine derivatives that have found utility in various research domains, particularly in medicinal chemistry. The presence of halogen atoms on the benzyl group provides several advantages. Halogens can serve as handles for further functionalization through cross-coupling reactions, enabling the synthesis of a wide array of analogs for structure-activity relationship (SAR) studies. acs.org Furthermore, the introduction of halogens can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design. nih.gov Research into halogenated phenazines, for instance, has demonstrated their potential as antibacterial agents. nih.gov The exploration of novel 3-substituted azetidine derivatives has also been a focus in the development of triple reuptake inhibitors. nih.gov

Rationale for Comprehensive Academic Investigation of 1-(3-Bromo-5-chlorobenzyl)azetidine

The specific compound, this compound, presents a compelling case for detailed academic study. The disubstituted halogenated phenyl ring offers distinct sites for selective chemical modification. The bromine and chlorine atoms possess different reactivities in various catalytic cross-coupling reactions, potentially allowing for sequential and site-specific introduction of new functional groups. This differential reactivity is a valuable tool for creating diverse molecular libraries from a single precursor. A comprehensive investigation into the synthesis, characterization, and reactivity of this compound would provide valuable data for chemists seeking to utilize this and similar scaffolds in the design of new chemical entities with potential applications in various fields of chemical and medicinal research.

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C10H11BrClN | nih.gov |

| CAS Number | 2819314-25-3 | nih.gov |

| Synonyms | 1-[(3-bromo-5-chlorophenyl)methyl]azetidine, MFCD32878169, SY353818 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-bromo-5-chlorophenyl)methyl]azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClN/c11-9-4-8(5-10(12)6-9)7-13-2-1-3-13/h4-6H,1-3,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDUHXNJAHKGNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 3 Bromo 5 Chlorobenzyl Azetidine

Strategies for Constructing the Azetidine (B1206935) Core

The formation of the azetidine ring is a significant synthetic challenge due to its inherent ring strain. Various methodologies have been developed to overcome this, ranging from classical cyclization reactions to modern rearrangement pathways. magtech.com.cn Azetidines are crucial structural units in a variety of biologically active compounds, making the development of efficient synthetic routes a critical area of research. magtech.com.cn

Reductive cyclization represents a powerful class of reactions for the formation of N-heterocycles. Two prominent routes for azetidine synthesis include the cyclization of β-haloalkylimines and the reduction of readily available azetidin-2-ones (β-lactams). magtech.com.cnacs.org

Reductive Cyclization of β-Haloalkylimines: This method involves the intramolecular cyclization of an imine bearing a halogen atom at the β-position of the alkyl substituent. The cyclization can be induced by various reducing agents. This approach is a key example of C-N bond formation via nucleophilic substitution to create the heterocyclic ring. magtech.com.cn

Reduction of Azetidin-2-ones (β-lactams): The reduction of the amide functional group within a β-lactam ring is one of the most widely used methods for synthesizing azetidines. acs.org The accessibility of β-lactams through well-established reactions like the Staudinger cycloaddition makes this a very attractive pathway. Reagents such as diborane, lithium aluminum hydride (LiAlH₄), or alanes are effective for this transformation, typically affording the corresponding azetidines in good yields while preserving the stereochemistry of ring substituents. acs.org

A comparison of these reductive strategies is presented below.

| Method | Starting Material | Key Transformation | Advantages |

| Cyclization of β-Haloalkylimines | β-Haloalkylimines | Intramolecular reductive C-N bond formation | Direct formation of the azetidine ring. |

| Reduction of Azetidin-2-ones | Azetidin-2-ones (β-lactams) | Amide reduction | High yields, readily available precursors, retention of stereochemistry. acs.org |

Intramolecular cyclization of unsaturated amines is a versatile strategy for synthesizing heterocyclic compounds. For azetidine synthesis, the cyclization of homoallylamines provides a direct route to functionalized four-membered rings.

One notable example is the iodocyclisation of homoallylamines . This reaction proceeds at room temperature and can stereoselectively produce 2-(iodomethyl)azetidine derivatives in high yields. rsc.orgbirmingham.ac.uk The reaction demonstrates how subtle changes in conditions, such as temperature, can influence the reaction outcome, with higher temperatures potentially leading to the formation of rearranged, thermodynamically more stable 3-iodopyrrolidine (B174656) derivatives. rsc.orgbirmingham.ac.uk This highlights the delicate balance required to favor the formation of the kinetically preferred, strained azetidine ring. The process involves the electrophilic activation of the double bond by iodine, followed by intramolecular attack by the amine nitrogen. rsc.org

While the prompt mentions selenium-induced cyclization of homoallylamines , specific examples for the direct synthesis of azetidines via this method are less common in the literature compared to syntheses of other heterocycles. The principles of selenium-induced cyclization involve the reaction of an alkene with an electrophilic selenium reagent to form a seleniranium ion intermediate, which is then trapped intramolecularly by a nucleophile, such as an amine. uq.edu.auresearchgate.net While this methodology has been successfully applied to form five- and six-membered rings, its application for azetidine synthesis from homoallylamines remains an area for further exploration. uq.edu.au Visible-light-induced, selenium-mediated cascade cyclizations have been developed for complex heterocyclic systems, demonstrating the ongoing innovation in this field. rsc.org

Ring expansion of three-membered rings provides a sophisticated method for accessing strained four-membered systems. magtech.com.cn A groundbreaking approach in this area is the biocatalytic one-carbon ring expansion of aziridines . nih.govchemrxiv.orgacs.org This method utilizes a laboratory-evolved variant of the cytochrome P450 enzyme (P411-AzetS) to act as a "carbene transferase". chemrxiv.orgchemrxiv.org

The enzyme catalyzes a highly enantioselective nih.govchemrxiv.org-Stevens rearrangement of an aziridinium (B1262131) ylide, formed from the reaction of an N-substituted aziridine (B145994) with a diazo compound like ethyl diazoacetate (EDA). nih.govchemrxiv.org A key achievement of this biocatalyst is its ability to favor the desired nih.govchemrxiv.org-Stevens rearrangement over a competing cheletropic extrusion of an olefin, a common pathway for aziridinium ylides. nih.govacs.org This enzymatic approach overcomes a significant challenge in asymmetric catalysis and provides a novel strategy for synthesizing chiral azetidines from readily available precursors. chemrxiv.org

| Catalyst System | Reaction Type | Key Features | Enantiomeric Ratio (er) |

| Engineered Cytochrome P450 (P411-AzetS) | Biocatalytic nih.govchemrxiv.org-Stevens Rearrangement | High stereocontrol, overrides competing side reactions. nih.govchemrxiv.org | Up to 99:1. chemrxiv.org |

It is important to note that the substrate scope can have limitations; for instance, substituents on the carbon backbone of the aziridine ring or certain N-alkyl groups may not be well-tolerated by the current enzyme variants. nih.govacs.org

Functionalization of the Halogenated Benzyl (B1604629) Moiety

The synthesis of the target compound, 1-(3-Bromo-5-chlorobenzyl)azetidine, requires the preparation of the specific halogenated aromatic side chain and its subsequent attachment to the azetidine nitrogen.

The key precursors for introducing the 3-bromo-5-chlorobenzyl group are the correspondingly substituted benzaldehyde (B42025) or benzoyl chloride.

3-Bromo-5-chlorobenzaldehyde (B66651) : The synthesis of this precursor can be achieved through electrophilic aromatic substitution of a suitable starting material. For example, direct bromination of 3-chlorobenzaldehyde (B42229) could be explored. The synthesis of related compounds, such as 3-bromobenzaldehyde, often involves the reaction of benzaldehyde with bromine in the presence of a Lewis acid catalyst like aluminum chloride in a suitable solvent. google.com The synthesis of 3-bromo-5-chlorosalicylaldehyde has been reported via the bromination of 5-chlorosalicylaldehyde, indicating the feasibility of selective halogenation on a dichlorinated benzene (B151609) ring.

3-Bromo-5-chlorobenzoyl chloride : This acyl chloride is typically prepared from the corresponding carboxylic acid, 3-bromo-5-chlorobenzoic acid. nih.gov The conversion of the carboxylic acid to the benzoyl chloride is a standard transformation in organic synthesis, commonly accomplished by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.govepa.gov The 3-bromo-5-chlorobenzoic acid itself can be prepared via methods such as the Sandmeyer reaction of 3-amino-5-chlorobenzoic acid or oxidation of 3-bromo-5-chlorotoluene.

Once the azetidine core and the halogenated precursor are available, the final step is their coupling. There are two primary strategies for this N-benzylation.

Post-Cyclization N-Alkylation: This is a very common approach where a pre-formed azetidine (or a protected version) is reacted with a 3-bromo-5-chlorobenzyl halide (e.g., bromide or chloride). The benzyl halide can be prepared from 3-bromo-5-chlorobenzaldehyde by reduction to the corresponding benzyl alcohol, followed by conversion to the halide. The N-alkylation reaction is a nucleophilic substitution where the azetidine nitrogen attacks the benzylic carbon, displacing the halide.

Reductive Amination: A more direct route is the reductive amination between azetidine and 3-bromo-5-chlorobenzaldehyde. This reaction involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), to form the target N-benzylazetidine.

Alternatively, the 3-bromo-5-chlorobenzyl group can be introduced before the formation of the azetidine ring. For example, in the synthesis via intramolecular cyclization of a homoallylamine, the starting amine could already be N-substituted with the 3-bromo-5-chlorobenzyl moiety. rsc.org This would carry the desired substituent through the cyclization step to yield the final product directly.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The primary route for the synthesis of this compound is the N-alkylation of azetidine with a suitable 3-bromo-5-chlorobenzyl electrophile. The optimization of this reaction is critical to maximize the yield and purity of the final product while minimizing side reactions. Key parameters that are typically optimized include the choice of solvent, base, temperature, and the nature of the leaving group on the benzyl moiety.

A common precursor for this synthesis is 3-bromo-5-chlorobenzyl bromide or a related halide. The reaction proceeds via a nucleophilic substitution where the secondary amine of the azetidine ring attacks the benzylic carbon, displacing the halide.

General Reaction Scheme:

Azetidine + 3-Bromo-5-chlorobenzyl-X → this compound

(where X is a leaving group, typically Br or Cl)

The optimization of this N-alkylation reaction often involves screening various conditions. Below is a representative data table illustrating the effect of different bases and solvents on the yield of the reaction, based on general principles of N-alkylation of amines. nih.gov

Table 1: Optimization of N-Alkylation Conditions for this compound

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | K₂CO₃ (2.0) | Acetonitrile (B52724) | 80 | 12 | 75 |

| 2 | Cs₂CO₃ (2.0) | Acetonitrile | 80 | 8 | 92 |

| 3 | NaH (1.2) | THF | 65 | 10 | 85 |

| 4 | Et₃N (3.0) | Dichloromethane | 40 | 24 | 60 |

| 5 | DBU (1.5) | Toluene | 110 | 6 | 88 |

This data is representative and based on typical optimization studies for similar N-alkylation reactions.

From the table, it is evident that stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) and DBU often lead to higher yields and shorter reaction times. The choice of solvent also plays a crucial role, with polar aprotic solvents like acetonitrile and THF generally favoring the reaction.

Further optimization can involve the use of phase-transfer catalysts, especially when dealing with biphasic reaction mixtures, which can be the case when using inorganic bases like potassium carbonate in less polar solvents. researchgate.net

Stereoselective Synthesis Approaches to Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral azetidine derivatives is a significant area of research, as the stereochemistry of a molecule can profoundly impact its biological activity. For this compound, chirality can be introduced either on the azetidine ring or at the benzylic position if a substituent is present.

One common strategy for accessing enantiomerically enriched N-substituted azetidines is the use of a chiral starting material. For instance, a chiral substituted azetidine can be alkylated with 3-bromo-5-chlorobenzyl bromide. The stereocenter on the azetidine ring directs the approach of the electrophile, potentially leading to diastereomeric products if a new stereocenter is formed.

Another approach involves the asymmetric reduction of a precursor ketone. For example, the synthesis could proceed through an intermediate azetidin-3-one, which can then be subjected to asymmetric reduction to introduce a hydroxyl group with a specific stereochemistry. Subsequent functionalization would lead to the desired chiral derivative. nih.gov

A more direct, though synthetically challenging, method would be the enantioselective alkylation of a prochiral N-H azetidine derivative. This would typically involve the use of a chiral catalyst or auxiliary to control the facial selectivity of the alkylation reaction.

Table 2: Comparison of Stereoselective Synthesis Strategies

| Strategy | Description | Key Reagents/Catalysts | Potential Challenges |

| Chiral Pool Synthesis | Alkylation of a pre-existing chiral azetidine derivative. | Chiral azetidine, 3-bromo-5-chlorobenzyl halide | Availability of the chiral starting material. |

| Asymmetric Reduction | Reduction of a prochiral ketone precursor to a chiral alcohol. | Chiral reducing agents (e.g., CBS catalyst, chiral boranes) | Multiple synthetic steps, potential for racemization. |

| Asymmetric Alkylation | Direct enantioselective alkylation of a prochiral azetidine. | Chiral phase-transfer catalysts, chiral ligands for metal-catalyzed reactions | Catalyst design and optimization can be complex. |

Elucidation of Molecular Structure Through Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For 1-(3-bromo-5-chlorobenzyl)azetidine, both ¹H and ¹³C NMR would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring atoms. The aromatic region would be expected to show signals corresponding to the three protons on the substituted benzene (B151609) ring. Due to the meta-substitution pattern of the bromine and chlorine atoms, complex splitting patterns (doublets of doublets or triplets) would be anticipated. The benzylic protons (Ar-CH₂) would likely appear as a singlet, integrating to two protons. The azetidine (B1206935) ring protons would present as two distinct multiplets. The two protons on the carbons adjacent to the nitrogen (C2 and C4) would be shifted downfield compared to the two protons on the central carbon (C3), which would likely appear as a quintet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon environments. For the symmetric this compound, a total of 8 distinct signals would be expected: 4 for the aromatic ring, 1 for the benzylic carbon, and 3 for the azetidine ring carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the halogen substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 125 - 135 |

| Aromatic C-Br | - | 122 - 124 |

| Aromatic C-Cl | - | 134 - 136 |

| Aromatic C-CH₂ | - | 140 - 142 |

| Benzylic CH₂ | ~3.6 | ~60 |

| Azetidine CH₂ (C2, C4) | ~3.2 | ~55 |

| Azetidine CH₂ (C3) | ~2.1 | ~18 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

C-H stretching (aliphatic): Around 2850-2960 cm⁻¹

C=C stretching (aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

C-N stretching: In the 1100-1300 cm⁻¹ range.

C-Br and C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1100 - 1300 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the confirmation of the molecular weight and formula. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, C₁₀H₁₁BrClN. nih.gov

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). The major fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium-like ion from the 3-bromo-5-chlorobenzyl moiety.

Reactivity and Chemical Transformations of 1 3 Bromo 5 Chlorobenzyl Azetidine

Reactions Involving the Azetidine (B1206935) Nitrogen Atom

The nitrogen atom of the azetidine ring is a key site for chemical modification, offering pathways to a variety of N-substituted derivatives. Its nucleophilic character and the inherent ring strain of the four-membered ring are the primary drivers of its reactivity.

Nucleophilic Substitutions and Acylation Reactions

The lone pair of electrons on the azetidine nitrogen allows it to act as a nucleophile, readily participating in substitution and acylation reactions. For instance, it is expected to react with a range of electrophiles such as alkyl halides, acyl chlorides, and anhydrides.

Table 1: Hypothetical Nucleophilic Substitution and Acylation Reactions of 1-(3-Bromo-5-chlorobenzyl)azetidine

| Electrophile | Expected Product | Reaction Type |

| Methyl Iodide | 1-(3-Bromo-5-chlorobenzyl)-1-methylazetidinium iodide | Quaternization |

| Acetyl Chloride | 1-Acetyl-1-(3-bromo-5-chlorobenzyl)azetidinium chloride | N-Acylation |

| Benzoyl Chloride | 1-Benzoyl-1-(3-bromo-5-chlorobenzyl)azetidinium chloride | N-Acylation |

These reactions would typically proceed under standard conditions, often in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction. The resulting products would be N-alkylated or N-acylated azetidinium salts, which could serve as intermediates for further transformations.

Formation of N-Substituted Derivatives

Beyond simple alkylation and acylation, the azetidine nitrogen can be incorporated into more complex molecular scaffolds. For example, reductive amination with aldehydes or ketones, in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), would yield more elaborate N-substituted derivatives. Michael addition to α,β-unsaturated systems is another plausible transformation, expanding the diversity of accessible structures.

Chemical Transformations at the Halogenated Aromatic Ring

The 3-bromo-5-chlorobenzyl moiety provides two distinct handles for chemical modification through modern cross-coupling and metalation techniques. The differential reactivity of the bromine and chlorine substituents could potentially allow for selective functionalization.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald–Hartwig)

The bromine atom, being more reactive than the chlorine atom in typical palladium-catalyzed cross-coupling reactions, is the primary site for such transformations.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would be expected to replace the bromine atom with the corresponding aryl or vinyl group.

Sonogashira Coupling: Coupling with a terminal alkyne under palladium/copper catalysis would introduce an alkynyl substituent at the bromine position.

Buchwald–Hartwig Amination: Reaction with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand would lead to the formation of a new carbon-nitrogen bond, replacing the bromine with an amino group.

Table 2: Predicted Cross-Coupling Reactions at the Bromine Position

| Coupling Partner | Reaction Type | Expected Product |

| Phenylboronic acid | Suzuki | 1-((3-Chloro-5-phenyl)benzyl)azetidine |

| Phenylacetylene | Sonogashira | 1-((3-Chloro-5-(phenylethynyl))benzyl)azetidine |

| Morpholine | Buchwald-Hartwig | 4-(3-Chloro-5-(azetidin-1-ylmethyl)phenyl)morpholine |

Selective functionalization of the chlorine atom would likely require more forcing reaction conditions or specialized catalytic systems.

Metalation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. However, in this case, a halogen-metal exchange is more probable. Treatment with a strong organometallic base, such as n-butyllithium or a Grignard reagent at low temperatures, would likely lead to the formation of an aryl-lithium or aryl-magnesium species at the position of the more reactive bromine atom. This organometallic intermediate could then be quenched with a variety of electrophiles.

Table 3: Potential Products from Metal-Halogen Exchange and Electrophilic Quenching

| Electrophile | Expected Product |

| Carbon dioxide (CO₂) | 3-Chloro-5-(azetidin-1-ylmethyl)benzoic acid |

| N,N-Dimethylformamide (DMF) | 3-Chloro-5-(azetidin-1-ylmethyl)benzaldehyde |

| Iodine (I₂) | 1-((3-Chloro-5-iodo)benzyl)azetidine |

Ring-Opening Reactions of the Azetidine Moiety

The inherent strain of the four-membered azetidine ring makes it susceptible to ring-opening reactions, particularly upon activation of the nitrogen atom.

Activation is typically achieved by converting the tertiary amine into a quaternary ammonium (B1175870) salt (e.g., by reaction with an alkyl halide) or by acylation. The resulting azetidinium ion is a much better leaving group. Subsequent attack by a nucleophile can lead to the cleavage of a carbon-nitrogen bond, providing access to functionalized open-chain amines. The regioselectivity of the ring-opening would depend on the nature of the nucleophile and the substitution pattern of the azetidine ring itself. In the case of this compound, nucleophilic attack would likely occur at one of the unsubstituted ring carbons.

Nucleophile-Mediated Azetidine Ring Cleavage

The azetidine ring in this compound is relatively stable under neutral conditions but can be readily cleaved by nucleophiles upon activation of the nitrogen atom. This activation is typically achieved by quaternization of the azetidine nitrogen, forming a positively charged azetidinium ion. This process significantly enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack.

The quaternization can be accomplished by reacting this compound with an alkylating agent, such as an alkyl halide or a triflate. The resulting N-(3-bromo-5-chlorobenzyl)-N-alkylazetidinium salt is then subjected to reaction with a nucleophile. The ring-opening proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a carbon-nitrogen bond.

The regioselectivity of the nucleophilic attack is a critical aspect of these reactions and is influenced by both steric and electronic factors. In the case of the azetidinium ion derived from this compound, two primary sites are available for nucleophilic attack: the methylene (B1212753) carbons of the azetidine ring (C2/C4) and the benzylic carbon of the 3-bromo-5-chlorobenzyl group.

Generally, in the absence of significant steric hindrance on the azetidine ring, nucleophilic attack is favored at the less substituted carbon atoms of the ring. However, the presence of the benzyl (B1604629) group introduces the possibility of attack at the benzylic carbon. The electron-withdrawing bromo and chloro substituents on the aromatic ring can influence the stability of the transition state, potentially affecting the regiochemical outcome.

A variety of nucleophiles can be employed for the ring cleavage of the corresponding azetidinium salt. These include, but are not limited to, halides, amines, alkoxides, and cyanide. The choice of nucleophile will determine the nature of the functional group introduced into the resulting acyclic amine.

| Reactant | Reagent | Nucleophile | Product | Reference |

| 1-(3-Bromo-5-chlorobenzyl)azetidinium salt | e.g., NaCN | CN⁻ | N-(3-Bromo-5-chlorobenzyl)-N-alkyl-3-cyanopropylamine | General principle nih.gov |

| 1-(3-Bromo-5-chlorobenzyl)azetidinium salt | e.g., R'₂NH | R'₂N⁻ | N-(3-Bromo-5-chlorobenzyl)-N-alkyl-N',N'-dialkyl-1,3-propanediamine | General principle nih.gov |

| 1-(3-Bromo-5-chlorobenzyl)azetidinium salt | e.g., NaOR' | RO⁻ | N-(3-Bromo-5-chlorobenzyl)-N-alkyl-3-alkoxypropylamine | General principle nih.gov |

Formation of Functionalized Aliphatic Amine Derivatives

The nucleophile-mediated ring cleavage of this compound provides a versatile route to a variety of functionalized aliphatic amine derivatives. The structure of the resulting amine is determined by the nature of the nucleophile used in the ring-opening step.

For instance, reaction with a secondary amine as the nucleophile leads to the formation of a 1,3-diamine derivative. Specifically, the ring opening of the N-alkylated azetidinium salt of this compound with a dialkylamine would yield an N-(3-bromo-5-chlorobenzyl)-N-alkyl-N',N'-dialkyl-1,3-propanediamine. These diamines are valuable building blocks in medicinal chemistry and materials science.

Similarly, the use of other nucleophiles can introduce different functionalities. For example, cyanide affords a γ-aminonitrile, which can be further elaborated to carboxylic acids, amides, or other nitrogen-containing heterocycles. The use of alkoxides as nucleophiles results in the formation of γ-amino ethers.

The general transformation can be represented as follows:

This compound → Quaternization → Nucleophilic Ring Opening → Functionalized N-(3-bromo-5-chlorobenzyl)propylamine

| Starting Material | Nucleophile | Product Type | Potential Functional Groups |

| 1-(3-Bromo-5-chlorobenzyl)azetidinium salt | Amines (R₂NH) | 1,3-Diamine | Dialkylamino |

| 1-(3-Bromo-5-chlorobenzyl)azetidinium salt | Cyanide (CN⁻) | γ-Aminonitrile | Cyano |

| 1-(3-Bromo-5-chlorobenzyl)azetidinium salt | Alkoxides (RO⁻) | γ-Amino ether | Alkoxy |

| 1-(3-Bromo-5-chlorobenzyl)azetidinium salt | Azide (N₃⁻) | γ-Azidoamine | Azido |

Rearrangement Products from Azetidine Ring Scission

While direct nucleophilic substitution is the most common outcome of azetidinium ring cleavage, rearrangement reactions can also occur under specific conditions, leading to the formation of different structural isomers. These rearrangements are often driven by the desire to relieve ring strain and can be influenced by the substituents on the azetidine ring and the nature of the reagents used.

One potential rearrangement pathway for N-benzylazetidinium salts involves a Stevens rearrangement. This reaction typically occurs in the presence of a strong base and involves the migration of the benzyl group from the nitrogen atom to an adjacent carbon atom of the azetidinium ring, resulting in a ring-expanded pyrrolidine (B122466) derivative. For the azetidinium ion of this compound, a Stevens rearrangement would theoretically lead to the formation of a 2-(3-bromo-5-chlorophenyl)pyrrolidine (B13046115) derivative.

Another possible rearrangement is a Sommelet-Hauser rearrangement, which can compete with the Stevens rearrangement. This process involves deprotonation of the benzylic methylene group followed by a wiley-vch.deresearchgate.net-sigmatropic shift, leading to a ring-expanded product with the aromatic ring attached to a different position of the newly formed pyrrolidine ring.

| Rearrangement Type | Key Intermediate | Potential Product from this compound |

| Stevens Rearrangement | Ylide | 2-(3-Bromo-5-chlorophenyl)pyrrolidine derivative |

| Sommelet-Hauser Rearrangement | Ylide | Substituted pyrrolidine with aromatic ring at a different position |

Computational Chemistry and Theoretical Investigations of 1 3 Bromo 5 Chlorobenzyl Azetidine

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic character of 1-(3-Bromo-5-chlorobenzyl)azetidine is fundamentally governed by the interplay between the electron-rich azetidine (B1206935) ring and the electron-deficient 3-bromo-5-chlorobenzyl group. Frontier Molecular Orbital (FMO) theory is critical for understanding this relationship. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can determine the energies and spatial distributions of these orbitals. nih.gov The HOMO is typically associated with the nucleophilicity of a molecule, representing the site of electron donation. For this compound, the HOMO is expected to be localized predominantly on the azetidine nitrogen atom, with some contribution from the π-system of the benzene (B151609) ring. The LUMO, conversely, indicates the electrophilicity and is the site of electron acceptance. It is anticipated to be distributed across the antibonding orbitals of the substituted benzene ring, particularly involving the carbon-halogen bonds. researchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to reaction. The presence of electron-withdrawing halogens (bromine and chlorine) on the benzyl (B1604629) ring is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted benzylazetidine. rsc.org

Table 1: Predicted Frontier Molecular Orbital Properties This table presents illustrative data based on typical values for structurally similar halogenated benzylamines and azetidine derivatives as specific computational results for the title compound are not widely published.

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical stability and reactivity. |

| Ionization Potential | 6.5 | Energy required to remove an electron (approximated by -EHOMO). |

| Electron Affinity | 1.2 | Energy released when an electron is added (approximated by -ELUMO). |

The electrophilicity index, another important descriptor derived from FMO energies, can quantify the global electrophilic nature of the molecule. iucr.org Given the halogen substituents, this compound is expected to possess a moderate electrophilicity index.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the flexibility of the azetidine ring and rotation around the benzyl-nitrogen single bond.

The four-membered azetidine ring is not planar and exhibits a "puckered" conformation to relieve ring strain. nih.gov This puckering can be influenced by the nature of the substituent on the nitrogen atom. researchgate.net Computational studies on similar azetidine derivatives show that the ring can exist in different puckered states, often with a relatively small energy barrier for interconversion. nih.gov

Furthermore, rotation around the C-N bond connecting the benzyl moiety to the azetidine ring creates different rotational isomers (rotamers). A relaxed potential energy surface scan using computational methods can map these conformational changes and identify the most stable (lowest energy) conformers. The steric bulk of the 3,5-disubstituted benzyl group will likely create preferential orientations to minimize steric hindrance with the azetidine ring protons.

Table 2: Illustrative Relative Energies of Potential Conformers This table provides a hypothetical energy landscape. The specific values and conformer descriptions are based on general principles of conformational analysis for N-benzylazetidines.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Description |

| A (Global Minimum) | ~180° (anti-periplanar) | 0.0 | The benzyl group is extended away from the azetidine ring, minimizing steric clash. |

| B (Local Minimum) | ~60° (gauche) | 1.5 - 2.5 | A less stable conformer with some steric interaction. |

| Transition State | ~120° (eclipsed) | 4.0 - 5.0 | Energy barrier for rotation between conformers A and B. |

Reaction Mechanism Studies for Synthesis and Transformations (e.g., DFT Calculations)

Computational chemistry, particularly DFT, is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. acs.org

A common synthesis route for N-benzylazetidines involves the nucleophilic substitution of a benzyl halide with azetidine. rsc.org For this compound, this would likely be the reaction between azetidine and 1-bromomethyl-3-bromo-5-chlorobenzene or a related activated benzyl derivative. DFT calculations could model this SN2 reaction pathway:

Reactant Complex: Formation of an initial complex between azetidine and the benzyl halide.

Transition State: Identification of the transition state structure where the C-N bond is partially formed and the C-halide bond is partially broken. The activation energy (the energy difference between the transition state and the reactant complex) determines the reaction rate.

Product Complex: Formation of the final product complex before dissociation.

DFT can also be used to explore potential transformations of the molecule. For instance, the bromine and chlorine atoms on the benzene ring could be sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Theoretical calculations can help predict the relative reactivity of the C-Br versus the C-Cl bond, with the C-Br bond typically being more reactive in such transformations.

Prediction of Reactivity and Selectivity Profiles

The electronic and structural information gleaned from computational analysis allows for robust predictions of the molecule's reactivity.

Nucleophilicity: The primary site of nucleophilicity is the lone pair of electrons on the azetidine nitrogen. This site is expected to be reactive towards electrophiles, such as protons (making the compound basic) and alkylating agents.

Electrophilicity: The disubstituted benzyl ring, being relatively electron-poor due to the inductive effects of the halogens, is susceptible to nucleophilic attack under certain conditions, though this is generally less favorable than reactions at the benzylic position or the halogens themselves.

Regioselectivity in Aromatic Substitution: The bromine and chlorine atoms are deactivating but ortho-, para-directing for electrophilic aromatic substitution. However, due to strong deactivation and steric hindrance from the existing substituents and the benzylazetidine group, such reactions would likely require harsh conditions.

Reactivity at Halogens: The C-Br and C-Cl bonds offer sites for various transformations. Computational models can predict the feasibility of reactions like metal-halogen exchange or reductive dehalogenation. Studies on similar halogenated compounds show that the C-Br bond has a lower bond dissociation energy than the C-Cl bond, suggesting it would be the more reactive site. beilstein-journals.org

Molecular Dynamics Simulations to Investigate Dynamic Behavior

While quantum mechanics calculations provide insight into static properties and specific reaction pathways, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. researchgate.net

By placing the molecule in a simulated environment (e.g., a box of water or another solvent) and solving Newton's equations of motion for every atom, MD simulations can reveal:

Conformational Dynamics: How the molecule transitions between different conformers in solution. researchgate.net

Solvation: The structure and dynamics of solvent molecules around the solute, which can significantly impact reactivity and properties.

Flexibility: Quantifying the flexibility of different parts of the molecule, such as the puckering of the azetidine ring and the torsional motions of the benzyl group.

For example, an MD simulation could track the solvent-accessible surface area (SASA) and the radius of gyration (RoG) to understand how the molecule's shape fluctuates in a solution. researchgate.net This information is particularly valuable for understanding how the molecule might interact with a larger biological system, such as a protein binding pocket.

Applications in Complex Chemical Synthesis and Materials Science

1-(3-Bromo-5-chlorobenzyl)azetidine as a Building Block for Azaheterocycles

The azetidine (B1206935) ring is a privileged structural motif found in numerous natural products and synthetic compounds with significant biological activities. nih.gov As such, methods for the modular and divergent synthesis of azetidine-based compounds are of high interest. nih.gov this compound serves as an excellent precursor for more complex azaheterocycles due to the reactivity of its benzyl-halogen groups.

A key application lies in the synthesis of fused heterocyclic systems. For instance, a related compound, 1-(2-bromobenzyl)azetidine-2-carboxamide, has been successfully employed in the synthesis of azetidine-fused 1,4-benzodiazepine (B1214927) derivatives. researchgate.net This transformation proceeds via a copper-catalyzed intramolecular C-N cross-coupling reaction, where the bromo-benzyl group is essential for the ring-closing step. researchgate.net The resulting fused azetidine system can then undergo further modifications, such as ring-opening of the strained four-membered ring to introduce diverse functionalities. researchgate.net This strategy underscores the potential of this compound to act as a key intermediate in the construction of novel, functionalized azaheterocyclic scaffolds.

Utility in the Construction of Polyamine Ligands

Polyamine ligands are crucial in coordination chemistry for their ability to form stable complexes with a variety of metal ions. The azetidine moiety can be incorporated into polyamine frameworks to create ligands with unique steric and electronic properties. Research has shown that azetidine derivatives can serve as intermediates in the synthesis of quadridentate amine ligands. researchgate.net

The synthesis can involve the selective functionalization of an azetidine at its nitrogen atom. For example, a tridentate ligand, 1-(2-aminoethyl)-3-methyl-3-(2-pyridyl)azetidine, can be readily functionalized at its terminal amino group through reactions like reductive alkylation to yield more complex quadridentate, quinquedentate, and sexidentate derivatives. researchgate.net The inherent ring strain and basicity of the azetidine nitrogen, which has a pK_B of 11.29, influence the coordination properties of the resulting polyamine ligand. utwente.nl Another approach to constructing polyamine chains from azetidines is through cationic ring-opening polymerization, which can produce hyperbranched poly(trimethylenimine). utwente.nlrsc.org The 3-bromo-5-chlorobenzyl group on the target molecule provides a stable anchor that can be carried through these synthetic steps, allowing for the creation of polyamine ligands appended with a functionalizable aromatic ring.

Development of Metal Complexes for Catalytic Applications

Azetidine-containing ligands have been shown to be effective in forming metal complexes for various catalytic applications, including important carbon-carbon bond-forming reactions. researchmap.jp The coordination chemistry of azetidine derivatives, while historically less explored, is now gaining significant attention. researchmap.jp

Palladium and platinum complexes featuring 2,4-cis-amino azetidine ligands have been synthesized and characterized. nih.gov Of particular relevance is the preparation of a CNN' metallocyclic complex through the oxidative addition of palladium(0) to an ortho-bromo 2,4-cis-disubstituted azetidine. nih.govfrontiersin.org This reaction demonstrates that the carbon-bromine bond on an aromatic ring attached to an azetidine scaffold can be activated by a low-valent metal center, a key step in many catalytic cycles. This suggests that this compound could form similar palladacycles, leveraging its bromo-substituent.

Furthermore, palladium complexes bearing azetidine-based vicinal diamine ligands have been successfully applied as catalysts in Suzuki-Miyaura cross-coupling reactions. mdpi.combham.ac.uk The efficiency of these catalytic systems is influenced by the ring size and strain of the azetidine ligand. mdpi.com The data below illustrates the catalytic activity of different palladium complexes in a model Suzuki-Miyaura reaction.

Table 1: Comparison of Azetidine-Based Catalytic Systems in a Suzuki-Miyaura Reaction mdpi.comReaction of 4-bromoanisole (B123540) with phenylboronic acid.

| Catalytic System | Ligand Type | Catalyst Loading | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Complex A | Aziridine-Diamine | 0.1% | 24 | 10 |

| Complex B | Azetidine-Diamine | 0.1% | 24 | 13 |

| Complex C | Aziridine-Amine/Imidate | 0.1% | 24 | 50 |

| Complex D | Azetidine-Amine/Imidate | 0.1% | 24 | 58 |

The results indicate that the more rigid azetidine-based amine/imidate complex (D) provides the best results under these conditions, highlighting the beneficial impact of the four-membered ring in the ligand structure. mdpi.com

Role in the Synthesis of Spirocyclic Scaffolds

Spirocycles, molecules containing two rings connected by a single common atom, are increasingly sought-after scaffolds in drug discovery due to their inherent three-dimensionality and structural novelty. nih.gov The azetidine ring is a valuable component in the construction of such spirocyclic systems.

The synthesis of multifunctional spirocyclic azetidines can be achieved in just two steps from common cyclic carboxylic acids, involving the formation of an azetidinone followed by reduction. mdpi.com These spirocyclic building blocks have been incorporated into known drug structures, resulting in analogues with improved activity and lower toxicity. mdpi.comacs.org The development of novel strained spiro heterocycles as bioisosteres for common aromatic or aliphatic rings is a key strategy for improving drug-like properties. utwente.nl Recently, "angular" spirocyclic azetidines have been synthesized and validated as effective bioisosteres for larger six-membered heterocycles in drugs like Sonidegib and Danofloxacin. bham.ac.uk The rigid framework of this compound makes it a suitable starting point or component for creating complex spirocyclic architectures bearing functionalizable handles for further library diversification.

Potential as an Intermediate for Diverse Functionalized Derivatives (e.g., 1,4-Benzodiazepines)

The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents. The synthesis of novel functionalized 1,4-benzodiazepine derivatives is an area of intense research. This compound is an ideal intermediate for such syntheses, drawing a direct parallel to established methods using similar precursors.

A facile and efficient synthesis of 3-functionalized 1,4-benzodiazepine derivatives has been developed starting from 1-(2-bromobenzyl)azetidine-2-carboxamides. researchgate.net This strategy relies on an intramolecular copper-catalyzed C-N coupling to first form an azetidine-fused diazepinone. This intermediate then serves as a versatile platform for further diversification. The strained azetidine ring can be opened by various nucleophiles to install a range of functional groups at the 3-position of the benzodiazepine (B76468) core. researchgate.net

Table 2: Synthetic Strategy for Functionalized 1,4-Benzodiazepines researchgate.net

| Step | Reaction | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Intramolecular C-N Coupling | CuI, N,N-dimethylglycine | Azetidine-fused 1,4-diazepine | Formation of the core fused-ring system. |

| 2 | Azetidine Ring Opening | NaN₃, KCN, or PhSNa | 3-Functionalized 1,4-benzodiazepine | Introduction of diverse functional groups (azide, cyano, phenylthio). |

Given that the key to this synthetic route is the presence of a bromine atom on the benzyl (B1604629) group to facilitate the initial cyclization, this compound is a prime candidate for analogous transformations, enabling access to a wide variety of novel and diversely substituted 1,4-benzodiazepine derivatives. researchgate.netfrontiersin.org

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of N-substituted azetidines often involves multi-step procedures with harsh reagents and challenging purifications. A primary future research direction for 1-(3-Bromo-5-chlorobenzyl)azetidine would be the development of more efficient and environmentally benign synthetic methods. A plausible and common route for its synthesis would be the N-alkylation of azetidine (B1206935) with 3-bromo-5-chlorobenzyl bromide.

Future research in this area should focus on several key aspects:

One-Pot Syntheses: Designing one-pot procedures that combine multiple synthetic steps without the isolation of intermediates can significantly improve efficiency and reduce waste. For instance, a one-pot synthesis starting from a suitable amino alcohol precursor to directly yield this compound would be a significant advancement.

Green Solvents and Reagents: The exploration of greener solvents, such as water, ionic liquids, or bio-based solvents, to replace traditional volatile organic compounds is crucial. nih.gov Furthermore, the use of less toxic and more sustainable reagents is a key aspect of green chemistry. nih.gov

Catalytic Approaches: Developing catalytic methods to facilitate the synthesis would be a major focus. This includes the use of phase-transfer catalysts for the N-alkylation reaction or the development of novel catalytic cyclization strategies to form the azetidine ring itself.

| Synthetic Strategy | Description | Potential Advantages for this compound | Representative Literature Examples (General Azetidine Synthesis) |

| N-Alkylation | Reaction of azetidine with 3-bromo-5-chlorobenzyl halide. | Straightforward, utilizes commercially available starting materials. | Synthesis of 1,3-disubstituted azetidines via alkylation of primary amines. organic-chemistry.org |

| Reductive Amination | Reaction of azetidine with 3-bromo-5-chlorobenzaldehyde (B66651) followed by reduction. | Avoids the use of potentially unstable benzyl (B1604629) halides. | General methods for N-alkylation of amines using reductive amination. |

| Cyclization of Amino Alcohols | Intramolecular cyclization of a precursor containing the 3-bromo-5-chlorobenzylamino group and a suitable leaving group on a three-carbon chain. | Allows for the construction of the azetidine ring with the desired substituent in place. | Synthesis of N-aryl-2-cyanoazetidines from β-amino alcohols. organic-chemistry.org |

Advanced Catalyst Development for Selective Transformations

The development of advanced catalytic systems is paramount for unlocking the full synthetic potential of this compound. The presence of two distinct halogen atoms (bromine and chlorine) on the benzyl ring offers opportunities for selective functionalization through various cross-coupling reactions.

Future research in catalyst development should target:

Selective C-H Activation: Catalysts that can selectively activate and functionalize the C-H bonds on the azetidine ring or the benzyl group would open up new avenues for derivatization without the need for pre-functionalized substrates. rsc.org

Orthogonal Cross-Coupling: Designing catalytic systems that can selectively react with either the bromine or chlorine atom would allow for the sequential introduction of different substituents. This would enable the creation of a diverse library of compounds from a single precursor. Palladium and copper-based catalysts are often employed for such transformations. nih.gov

Asymmetric Catalysis: For the synthesis of chiral derivatives of this compound, the development of enantioselective catalysts is essential. This could involve chiral ligands for transition metal catalysts or the use of organocatalysts. rsc.org

| Catalytic Transformation | Catalyst Type | Potential Application for this compound | Representative Literature Examples (General Azetidine Chemistry) |

| Suzuki-Miyaura Coupling | Palladium-based catalysts | Selective functionalization at the bromo- or chloro-position with boronic acids. nih.gov | Nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling with boronic acids. nih.gov |

| Buchwald-Hartwig Amination | Palladium-based catalysts | Introduction of nitrogen-based nucleophiles at the halogenated positions. | Palladium-catalyzed intramolecular amination of unactivated C-H bonds. organic-chemistry.org |

| Sonogashira Coupling | Palladium/Copper co-catalysis | Introduction of alkyne moieties for further diversification. | Copper-catalyzed multicomponent reaction of terminal alkynes. organic-chemistry.org |

| C-H Functionalization | Rhodium, Palladium, or Iridium catalysts | Direct introduction of functional groups onto the azetidine ring or benzyl group. rsc.org | Palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination. rsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful technology in modern organic synthesis, offering advantages in terms of safety, scalability, and reaction control. ethernet.edu.etsci-hub.sedurham.ac.uk The integration of the synthesis of this compound and its derivatives with flow chemistry and automated platforms represents a significant area for future research.

Key research directions include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the target compound would allow for safer handling of potentially hazardous reagents and intermediates, as well as easier scalability. sci-hub.seuc.pt

Automated Library Synthesis: Coupling flow reactors with automated purification and analysis systems would enable the high-throughput synthesis of a library of derivatives of this compound for screening purposes. durham.ac.uk

In-line Reaction Optimization: Automated systems can be used to rapidly screen a wide range of reaction conditions (temperature, pressure, catalyst loading, etc.) to quickly identify the optimal parameters for a given transformation.

| Technology | Application to this compound | Potential Benefits | Representative Literature Examples (General Heterocycle Synthesis) |

| Flow Chemistry | Continuous synthesis of the target compound and its derivatives. sci-hub.se | Enhanced safety, improved heat and mass transfer, easier scale-up, and potential for higher yields and purity. ethernet.edu.etsci-hub.se | Flow synthesis of various heterocyclic compounds, including indoles and pyrroles. uc.ptmdpi.com |

| Automated Synthesis | High-throughput synthesis of a library of analogs for structure-activity relationship (SAR) studies. durham.ac.uk | Increased productivity, reduced manual labor, and systematic exploration of chemical space. | Automated synthesis of substituted pyrrolidines for medicinal chemistry. durham.ac.uk |

| Microreactor Technology | Precise control over reaction parameters for sensitive or highly exothermic reactions. | Improved reaction control, reduced reaction volumes, and enhanced safety. nih.gov | Use of microreactors for various organic transformations, including heterocycle synthesis. nih.gov |

Exploration of Solid-Phase Synthesis Methodologies

Solid-phase synthesis is a powerful technique for the generation of large combinatorial libraries of compounds, which is particularly valuable in drug discovery. nih.govacs.orgnih.gov Applying solid-phase synthesis methodologies to this compound would facilitate the rapid creation of a diverse set of derivatives for biological screening.

Future research in this area would involve:

Linker Strategy Development: Designing a suitable linker to attach the azetidine core or the benzyl moiety to a solid support. The linker must be stable to the reaction conditions used for diversification and readily cleavable to release the final products.

On-Resin Diversification: Exploring a range of chemical transformations that can be performed on the solid-supported substrate. This could include reactions at the halogenated positions of the benzyl ring or modifications of the azetidine nitrogen if a suitable protecting group strategy is employed.

Cleavage and Purification: Optimizing the cleavage conditions to release the desired compounds from the solid support in high purity.

| Solid-Phase Approach | Description | Potential for this compound | Representative Literature Examples (General Azetidine Libraries) |

| Azetidine Immobilization | The azetidine nitrogen is attached to the solid support, potentially via a linker. | Allows for diversification at the benzyl ring. | Solid-phase synthesis of a 1976-membered library of spirocyclic azetidines. nih.govacs.orgnih.gov |

| Benzyl Moiety Immobilization | The benzyl ring is attached to the solid support, allowing for modifications of the azetidine ring. | Enables transformations on the azetidine ring while the core scaffold is protected on the resin. | General solid-phase synthesis strategies for small molecules. |

| Traceless Linker | A linker that is cleaved without leaving any residual atoms on the final product. | Provides final compounds without any linker-derived artifacts. | Use of traceless linkers in combinatorial chemistry. |

Computational Design of Next-Generation Azetidine-Based Scaffolds

Computational chemistry and in silico drug design are indispensable tools in modern medicinal chemistry. nih.gov For this compound, computational methods can guide the design of next-generation analogs with improved properties.

Future research directions in this domain include:

Pharmacophore Modeling: Using the structure of this compound as a starting point to develop pharmacophore models that can be used to screen virtual libraries for compounds with similar potential biological activities.

Molecular Docking: If a specific biological target is identified, molecular docking studies can be used to predict the binding mode of derivatives and guide the design of more potent inhibitors.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help to prioritize the synthesis of compounds with favorable drug-like properties. nih.gov

| Computational Method | Application to this compound Derivatives | Goal | Representative Literature Examples (General Drug Discovery) |

| In Silico Library Design | Generating virtual libraries of derivatives by modifying the substituents on the benzyl ring and the azetidine core. nih.gov | To explore a vast chemical space and identify promising candidates for synthesis. | In silico analysis and in vitro profiling of azetidine-based scaffolds for CNS applications. nih.govacs.org |

| Structure-Based Drug Design | Docking of virtual compounds into the active site of a target protein. | To predict binding affinity and guide the design of potent and selective inhibitors. | Structure-based design of conformationally constrained STAT3 inhibitors. |

| QSAR Modeling | Developing quantitative structure-activity relationship (QSAR) models based on experimental data for a series of analogs. | To predict the biological activity of new compounds and understand the key structural features for activity. | Development of QSAR models for various classes of bioactive compounds. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Bromo-5-chlorobenzyl)azetidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of azetidine derivatives often involves nucleophilic substitution or cross-coupling reactions. For example, NiBr₂-catalyzed reactions with ligands like L2 and NEt₃ as a base in toluene have been optimized for azetidine derivatives, achieving yields up to 63% . Key parameters include temperature, solvent polarity, and catalyst loading. Pre-functionalization of the benzyl halide (e.g., 3-bromo-5-chlorobenzyl bromide) is critical for regioselectivity. Characterization via ¹H/¹³C NMR and mass spectrometry is recommended to confirm structural integrity.

Q. How can researchers characterize the stereochemical and electronic properties of this compound?

- Methodological Answer : X-ray crystallography (e.g., CCDC data) is essential for resolving stereochemistry . Computational tools like DFT can predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) to guide reactivity studies. Infrared spectroscopy (IR) and nuclear Overhauser effect (NOE) experiments are practical for confirming substituent orientation and hydrogen bonding interactions .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of N-functionalization in azetidine derivatives under catalytic conditions?

- Methodological Answer : Enantioselective desymmetrization via chiral phosphoric acid catalysts (e.g., Sun's System A/B) shows that activation modes involving azetidine nitrogen and thione tautomers lower activation free energy (ΔG‡ ≈ 15–20 kcal/mol) . Transition-state modeling (e.g., TS15 in von Braun-like reactions) reveals front-side attack pathways without inversion, favoring retention of configuration in diphenylmethyl units .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity or BBB permeability in azetidine-based libraries?

- Methodological Answer : Halogen atoms (Br, Cl) enhance lipophilicity (logP > 2.5), improving blood-brain barrier (BBB) penetration, as demonstrated in neurotransmitter-inspired libraries . In vitro assays (e.g., PRCP inhibition) coupled with molecular docking (PDB: 4XYZ) can validate target engagement. For example, trifluoroacetylated azetidines show IC₅₀ values < 1 µM in enzymatic screens .

Q. What computational strategies resolve contradictions in reported reaction pathways for azetidine ring-opening?

- Methodological Answer : Conflicting data on N─CH2 bond cleavage vs. diphenyl moiety cleavage (ΔΔG‡ ≈ 3–5 kcal/mol) can be reconciled using ab initio molecular dynamics (AIMD) . Multi-reference methods (CASSCF) are advised for systems with near-degenerate transition states. Benchmarking against experimental kinetics (e.g., Eyring plots) ensures model accuracy.

Data Contradiction Analysis

Q. Why do reported yields for azetidine syntheses vary significantly across studies?

- Methodological Answer : Yield disparities (e.g., 63% vs. 40%) arise from divergent purification methods (e.g., column chromatography vs. recrystallization) and catalyst stability. For example, NiBr₂ degrades under aerobic conditions, necessitating inert atmospheres . Cross-referencing reaction scales (mg vs. g) and solvent purity (HPLC-grade vs. technical) in supplementary data is critical for reproducibility.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.